

Head-to-head comparison of "Anticancer agent 216" and YK-4-279

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Compound of Interest

Compound Name: Anticancer agent 216

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A head-to-head comparison of the novel anticancer agents YK-4-279 and its clinical derivative, TK-216, reveals their potential as targeted therapies for a range of cancers, particularly those driven by ETS transcription factors. This guide provides a comprehensive analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

It is important to note that "**Anticancer agent 216**" is not a standardized nomenclature. However, extensive research indicates that the user is likely referring to TK-216, a derivative of YK-4-279 developed for clinical trials.^[1] Therefore, this guide will focus on the comparative analysis of YK-4-279 and TK-216.

Mechanism of Action

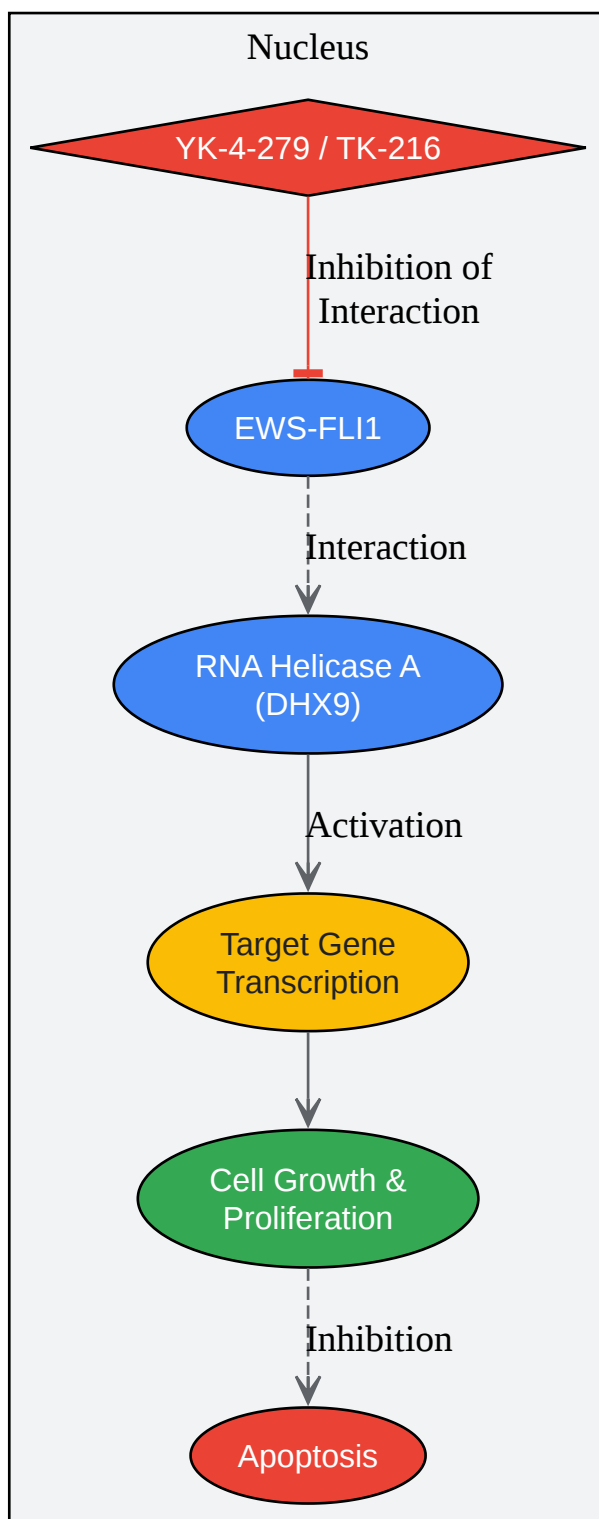
Both YK-4-279 and TK-216 are small molecules designed to inhibit the activity of ETS family transcription factors, which are frequently deregulated in various tumors.^[1] Their primary mechanism involves disrupting the protein-protein interaction between ETS factors and RNA helicases.

Specifically, YK-4-279 has been shown to bind to the EWS-FLI1 fusion protein in Ewing sarcoma, blocking its interaction with RNA helicase A (RHA/DHX9).^{[1][2][3][4]} This disruption inhibits the transcription of target genes, leading to growth arrest and apoptosis in cancer cells.^{[1][2]} YK-4-279 has also demonstrated activity against other ETS family members like ERG and ETV1 in prostate cancer.^{[1][3]}

TK-216, as a clinical derivative of YK-4-279, shares this mechanism of targeting ETS factors.[1] In diffuse large B-cell lymphomas (DLBCL), both agents have been shown to interfere with the protein interactions of SPIB and SPI1, which are essential transcription factors in different DLBCL subtypes.[1]

Signaling Pathway

The following diagram illustrates the targeted signaling pathway of YK-4-279 and TK-216.



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Mechanism of action for YK-4-279 and TK-216.

In Vitro Efficacy

Comparative in vitro studies have demonstrated the potent antitumor activity of both YK-4-279 and TK-216 across various cancer cell lines.

Cell Line Type	Agent	Median IC50 (nmol/L)	Number of Cell Lines Tested	Reference
Lymphoma	YK-4-279	Not explicitly stated, but showed activity	44	[1]
Lymphoma	TK-216	Not explicitly stated, but showed activity	55	[1]
Ewing Sarcoma	YK-4-279	500 - 2000	Multiple	[5]
Ewing Sarcoma (A4573)	YK-4-279	>27-fold increase in resistant cells	1	[2][6]
Prostate, Breast, Pancreatic Cancer	YK-4-279	330 - 22820	12	[4]

Studies have shown that the (S)-enantiomer of YK-4-279 is the active form responsible for inducing apoptosis.[1]

In Vivo Efficacy

Head-to-head in vivo studies in xenograft models have shown that both agents significantly reduce tumor growth, with TK-216 demonstrating greater antitumor activity.[1]

Animal Model	Cancer Type	Agent	Dosage	Key Findings	Reference
NOD-Scid mice	ABC-DLBCL (TMD8 cells)	YK-4-279	100 mg/kg, twice daily, orally	Significant tumor growth reduction at days 8 and 11. Well-tolerated with no body weight loss. Reduced Ki67+ cells by 13% (not statistically significant).	[1]
NOD-Scid mice	ABC-DLBCL (TMD8 cells)	TK-216	100 mg/kg, twice daily, orally	Greater tumor growth reduction than YK-4-279, significant at days 5, 8, and 11. Generally well-tolerated, with some body weight loss in 2/9 mice. Reduced Ki67+ cells by 24% (statistically significant).	[1]

Murine model	Ewing Sarcoma	YK-4-279 (oral)	Not specified	Significant delay in tumor growth.	[5] [7]
Transgenic mouse	EWS-FLI1 induced leukemia	YK-4-279	150 mg/kg, daily, IP	Significantly improved overall survival (median survival 60.5 days vs. 21 days for control).	[8]

Experimental Protocols

In Vitro Cell Viability Assay

The antitumor activity of YK-4-279 and TK-216 was assessed using a WST-1 cell proliferation assay.[\[5\]](#)

- **Cell Seeding:** Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well in RPMI medium supplemented with 10% FBS.
- **Drug Treatment:** After 24 hours of incubation, cells were treated with serial dilutions of YK-4-279 or TK-216 (e.g., 0.04–10 $\mu\text{mol/L}$) for 72 hours.[\[5\]](#)
- **Viability Assessment:** WST-1 reagent was added to each well, and the plates were incubated for an additional 2 hours. Cell viability was measured by reading the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.

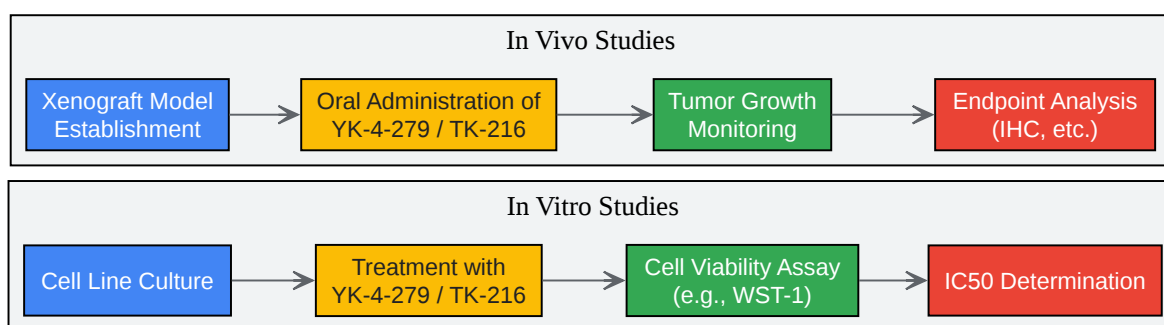
In Vivo Xenograft Model

The in vivo efficacy was evaluated in a subcutaneous xenograft model using immunodeficient mice.[\[1\]](#)

- Cell Implantation: TMD8 cells (15×10^6) were subcutaneously inoculated into NOD-Scid mice.[1]
- Treatment Groups: Once tumors were established, mice were randomized into three groups: vehicle control, YK-4-279 (100 mg/kg), and TK-216 (100 mg/kg).[1]
- Drug Administration: Treatments were administered orally twice a day.[1]
- Tumor Measurement: Tumor volume was measured at regular intervals (e.g., every 2-3 days).
- Endpoint: The experiment was terminated when tumors in the control group reached a predetermined maximum size, at which point the mice were euthanized.[1]
- Immunohistochemistry: Tumors were excised, and immunohistochemical analysis was performed to assess cell proliferation (Ki67) and apoptosis (cleaved caspase-3).[1]

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the efficacy of YK-4-279 and TK-216.



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Workflow for in vitro and in vivo evaluation.

Synergistic Effects and Resistance

Both YK-4-279 and TK-216 have shown synergistic activity when combined with other anticancer agents, such as the BCL2 inhibitor venetoclax and the immunomodulatory drug lenalidomide, in lymphoma models.[1]

However, acquired resistance to YK-4-279 has been observed in Ewing sarcoma cells.[2][5] Resistant cells showed overexpression of c-Kit, cyclin D1, pStat3(Y705), and PKC isoforms.[5][7] Interestingly, these resistant cells displayed cross-resistance to inhibitors of c-Kit (imatinib) and PKC- β (enzastaurin).[5] The combination of YK-4-279 with enzastaurin in vitro resulted in marked drug synergy, suggesting a potential strategy to overcome resistance.[5]

Conclusion

Both YK-4-279 and its clinical derivative TK-216 are promising anticancer agents that target the ETS family of transcription factors. Head-to-head comparisons indicate that while both are effective, TK-216 exhibits superior antitumor activity in vivo.[1] The development of an oral formulation of YK-4-279 and the investigation into its resistance mechanisms are significant steps toward its clinical application.[5][7] Further clinical evaluation of TK-216 is warranted to determine its full therapeutic potential. The potential for synergistic combinations with other targeted therapies also presents a promising avenue for future cancer treatment strategies.

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